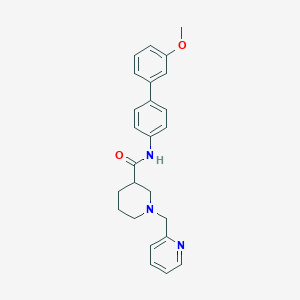![molecular formula C18H22N4O2 B6009231 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6009231.png)
2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the EGFR signaling pathway, which is often overexpressed in cancer cells.
作用机制
2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are necessary for cell growth and proliferation. By inhibiting EGFR activity, 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of EGFR, 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide can also inhibit the activity of other tyrosine kinases, such as HER2 and HER4. 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide can inhibit the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide in lab experiments. It can be toxic to normal cells at high concentrations, and its effectiveness can vary depending on the type of cancer being studied.
未来方向
There are several future directions for research on 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide. One area of research is the development of new analogs of 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide that are more effective and less toxic. Another area of research is the combination of 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more research on the effectiveness of 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide in different types of cancer and in different stages of cancer progression.
合成方法
The synthesis of 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide involves several steps. The first step is the synthesis of 2-butyl-1,3-benzoxazole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine to produce 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide. The synthesis of 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has been optimized to produce high yields of the molecule with high purity.
科学研究应用
2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. The EGFR signaling pathway is often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide inhibits the activity of EGFR, which can slow down or stop the growth of cancer cells. 2-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has been shown to be effective against a variety of cancer types, including lung cancer, breast cancer, and head and neck cancer.
属性
IUPAC Name |
2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-4-5-17-21-15-12-14(6-7-16(15)24-17)18(23)20-9-11-22-10-8-19-13(22)2/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYOAOJMINFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6009149.png)
![[1-(2,4-dimethoxybenzyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6009155.png)
![3-(1,3-benzothiazol-2-yl)-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6009165.png)

![1-allyl-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6009179.png)
![3-(4-methoxyphenyl)-N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B6009184.png)
![N-[1-(3-isoxazolyl)ethyl]-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6009197.png)
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6009199.png)
![2-(2-methoxyphenoxy)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6009212.png)
![N,N-dimethyl-4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide](/img/structure/B6009224.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxyphenyl)urea](/img/structure/B6009239.png)
![7-(cyclopropylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009254.png)
![1-phenyl-4-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}piperazine](/img/structure/B6009260.png)